molecular formula C9H12BrNO B104602 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide CAS No. 59839-23-5

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Cat. No. B104602
Key on ui cas rn: 59839-23-5
M. Wt: 230.1 g/mol
InChI Key: USVPGYXADKFDAI-UHFFFAOYSA-N
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Patent
US06562828B1

Procedure details

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (2.89 g) was dissolved in 48% aqueous hydrogen bromide solution (70 ml) and the mixture was refluxed for 2 hours. The solvent was evaporated and to the obtained residue were added ethanol and diethyl ether. The mixture was filtrated and dried under reduced pressure to give the title compound (3.93 g).
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:7][CH2:6]2.[BrH:13]>>[BrH:13].[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:7][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
COC=1C=C2CCNCC2=CC1
Name
Quantity
70 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated and to the obtained residue
ADDITION
Type
ADDITION
Details
were added ethanol and diethyl ether
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Br.OC=1C=C2CCNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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